molecular formula C10H12N2O3 B14836557 5-Hydroxy-N1,N1-dimethylisophthalamide

5-Hydroxy-N1,N1-dimethylisophthalamide

Cat. No.: B14836557
M. Wt: 208.21 g/mol
InChI Key: GPAGXUOZOWRFHV-UHFFFAOYSA-N
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Description

5-Hydroxy-N1,N1-dimethylisophthalamide is a substituted isophthalamide derivative characterized by a hydroxy group at the 5-position of the benzene ring and dimethylamine substituents at the N1 positions of the amide groups.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

5-hydroxy-3-N,3-N-dimethylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C10H12N2O3/c1-12(2)10(15)7-3-6(9(11)14)4-8(13)5-7/h3-5,13H,1-2H3,(H2,11,14)

InChI Key

GPAGXUOZOWRFHV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)C(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-N1,N1-dimethylisophthalamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-hydroxyisophthalic acid with dimethylamine in the presence of a dehydrating agent . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-N1,N1-dimethylisophthalamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Hydroxy-N1,N1-dimethylisophthalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-N1,N1-dimethylisophthalamide involves its interaction with specific molecular targets. The hydroxyl group allows for hydrogen bonding with proteins and enzymes, potentially inhibiting their activity. The dimethylamino group can interact with various receptors and enzymes, modulating their function .

Comparison with Similar Compounds

Structural Analogues and Similarity Indices

The following table summarizes key structural analogs of 5-Hydroxy-N1,N1-dimethylisophthalamide, along with their similarity indices (based on molecular descriptors or functional group alignment):

Compound Name CAS No. Substituent Differences Similarity Index
5-Amino-N1,N3-bis(2,3-dihydroxypropyl)isophthalamide 76820-35-4 Amino group replaces hydroxyl; dihydroxypropyl at N1/N3 0.98
5-Amino-N1-(2,3-dihydroxypropyl)isophthalamide hydrochloride 122731-74-2 Amino group replaces hydroxyl; dihydroxypropyl at N1; HCl salt 1.00
N-(4-Amino-2-hydroxybutyl)benzamide 87829-70-7 Benzamide backbone; amino and hydroxyl on butyl side chain 0.88
3-Amino-N-(2-hydroxyethyl)benzamide 103956-05-4 Benzamide backbone; amino and hydroxyl on ethyl side chain 0.88

Key Observations :

  • Salt Forms : The hydrochloride salt of 122731-74-2 demonstrates improved stability and solubility in aqueous media compared to the free base form of the target compound .

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